molecular formula C14H24Cl2N2 B1289034 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride CAS No. 198896-19-4

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride

カタログ番号: B1289034
CAS番号: 198896-19-4
分子量: 291.3 g/mol
InChIキー: MOSPNIOWIBJMIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 3-phenylpropyl side chain and a primary amine group at the 4-position of the piperidine ring. Piperidine-based compounds are frequently studied for their interactions with monoamine transporters (e.g., dopamine, norepinephrine) or receptors (e.g., sigma-1) . The dihydrochloride salt form enhances solubility and stability, making it suitable for laboratory and preclinical research.

特性

IUPAC Name

1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSPNIOWIBJMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621320
Record name 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-19-4
Record name 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

The synthesis of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves several steps:

化学反応の分析

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

科学的研究の応用

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving receptor binding and neurotransmitter activity.

    Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and safety differences between 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride and its analogs:

Compound Name Structural Features Molecular Weight Pharmacological Target/Activity Safety Profile
1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride Piperidine core, 3-phenylpropyl substituent, 4-amine group ~279.23 (estimated) Presumed monoamine transporter inhibition (inferred from GBR analogs) No direct data; phenylpropyl group may influence toxicity (similar to GBR12909).
GBR12909 (1-(2-[Bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Piperazine core, 3-phenylpropyl and fluorophenyl substituents 507.43 Potent dopamine transporter (DAT) inhibitor; high selectivity over NET/SERT High lipophilicity may increase CNS penetration; acute toxicity risks noted .
SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Piperazine core, 3-phenylpropyl and dimethoxyphenethyl substituents 441.44 Sigma-1 receptor agonist; enhances cortical acetylcholine release without cholinomimetic side effects Lower acute toxicity compared to acetylcholinesterase inhibitors (e.g., tetrahydroaminoacridine) .
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride Piperidine core, 3-nitrobenzyl substituent 316.17 No explicit activity data; nitro group may confer redox activity or metabolic instability. GHS Class 2A (eye irritation), H319; no mutagenicity/carcinogenicity data .
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Piperidine core, 4-chlorobenzyl substituent 257.18 Likely monoamine transporter modulation (similar to GBR analogs); chlorine enhances electronegativity. No explicit hazard data; chloro-substituted analogs often exhibit moderate toxicity.
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride Piperidine core, trifluoromethylbenzyl substituent, methyl group 308.77 Enhanced metabolic stability due to trifluoromethyl group; potential CNS-targeted applications. Limited safety data; trifluoromethyl groups may reduce oxidative metabolism .

Key Research Findings and Structural Insights

Impact of Core Structure: Piperidine vs. Substituent Effects:

  • 3-Phenylpropyl : Enhances lipophilicity and membrane permeability, critical for CNS penetration .
  • Nitro/Chloro/Trifluoromethyl Groups : Electron-withdrawing substituents (e.g., nitro in 1-(3-Nitrobenzyl)piperidin-4-amine) may increase metabolic clearance or introduce reactive metabolites, affecting safety .

Pharmacological Activity: Sigma-1 Receptor Agonism: SA4503’s dimethoxyphenethyl group enables sigma-1 receptor binding, enhancing acetylcholine release in the cortex without striatal effects—a profile distinct from acetylcholinesterase inhibitors . Monoamine Transporter Inhibition: GBR12909’s fluorophenyl groups confer high DAT selectivity, while phenylpropyl-piperidine analogs may exhibit broader transporter affinity (e.g., DAT, NET) .

Safety Considerations: Acute Toxicity: Nitro-substituted analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine) pose eye irritation risks (H319), whereas aliphatic substituents (e.g., 4-methylpentyl) may reduce reactivity .

生物活性

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride is characterized by a piperidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula : C13_{13}H18_{18}Cl2_2N

Molecular Weight : 270.19 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, potentially influencing mood and behavior.

Key Mechanisms:

  • Dopamine Transporter (DAT) Modulation : The compound shows affinity for DAT, which may contribute to its stimulant effects.
  • Norepinephrine Transporter (NET) Interaction : It may also inhibit NET, enhancing norepinephrine levels in synaptic clefts.

Biological Effects

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride exhibits several biological effects based on in vitro and in vivo studies:

1. Neuropharmacological Effects

  • Stimulant Activity : In animal models, it has been shown to increase locomotor activity, indicative of stimulant properties.
  • Antidepressant-like Effects : Studies suggest potential antidepressant effects through modulation of monoamine levels.

2. Cytotoxic Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MGC-803, showing varying degrees of inhibition.

Cell Line IC50_{50} (µM)
HeLa13.62 ± 0.86
MGC-8033.05 ± 0.29
HCT-11611.57 ± 0.53

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride:

  • Neurotransmitter Interaction Study :
    • A study focused on the compound's interaction with DAT and NET demonstrated significant binding affinity, suggesting its potential use in treating mood disorders .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound inhibits cell proliferation in various cancer cell lines, with IC50_{50} values indicating moderate effectiveness .
  • Behavioral Studies in Rodents :
    • Behavioral assessments in rodents indicated that administration of the compound led to increased activity levels, supporting its stimulant properties .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous piperidine derivatives are synthesized via Mannich reactions or alkylation of piperidine precursors . For example, similar compounds (e.g., GBR 12909 dihydrochloride) are synthesized by reacting halogenated intermediates with phenylpropyl groups under basic conditions . Key steps include:

  • Purification via column chromatography.
  • Final dihydrochloride salt formation using hydrochloric acid.
  • Confirmation of structure via NMR and mass spectrometry.

Q. How should this compound be handled to ensure stability in laboratory settings?

  • Solubility : Soluble in water (up to 25 mM with heating) and DMSO (up to 100 mM with heating) .
  • Storage : Store as a solid in a dry, cool environment (room temperature) to prevent hydrolysis or degradation .
  • Handling : Use inert atmosphere (e.g., nitrogen) when weighing to avoid moisture absorption .

Q. What analytical methods are used to assess purity and structural integrity?

  • HPLC : Purity ≥98% is confirmed via reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., expected m/z for free base: ~245.3 g/mol) .
  • Elemental Analysis : Confirm chloride content (~13.5% for dihydrochloride form) .

Q. What safety precautions are critical during experimental use?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • First Aid : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can researchers design dopamine transporter (DAT) inhibition assays using this compound?

  • Experimental Setup :
    • Use rat striatal synaptosomes or transfected HEK cells expressing human DAT .
    • Pre-incubate with 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride (1–50 µM) for 10 min.
    • Measure [³H]dopamine uptake inhibition via scintillation counting .
  • Controls : Include GBR 12909 (IC₅₀ = 2.32 µM in hippocampal slices) as a reference inhibitor .

Q. How should discrepancies in reported IC₅₀ values across studies be addressed?

  • Model Variability : Differences in IC₅₀ may arise from tissue sources (e.g., rat vs. human DAT) or assay conditions (e.g., whole-cell patch clamp vs. synaptosomal uptake) .
  • Mitigation : Standardize protocols using recombinant DAT-expressing cell lines and validate with internal controls.

Q. What mechanisms underlie its potential organ toxicity?

  • In Vitro Testing : Prioritize cytotoxicity assays (e.g., MTT or LDH release in hepatocytes) due to its structural similarity to compounds with H302 (harmful if swallowed) and H315 (skin irritation) hazards .
  • Metabolite Screening : Phase I metabolites (e.g., N-dealkylated products) may exhibit distinct toxicity profiles; use LC-MS/MS for identification .

Q. How can researchers resolve solubility limitations in in vivo studies?

  • Formulation : Prepare saline solutions with ≤5% DMSO for intraperitoneal administration.
  • Pharmacokinetics : Monitor plasma concentrations via LC-MS to ensure bioavailability .

Key Recommendations

  • Data Reproducibility : Replicate critical findings (e.g., IC₅₀) across multiple assay formats.
  • Toxicity Screening : Conduct thorough in vitro toxicology before progressing to animal models.
  • Method Transparency : Document synthesis and purification steps in detail to enable cross-lab validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。